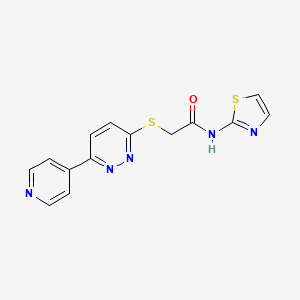

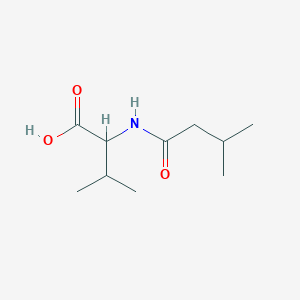

![molecular formula C5H6N4O B2368666 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 35220-35-0](/img/structure/B2368666.png)

6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Übersicht

Beschreibung

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, is a relatively simple structure that has proven to be remarkably versatile in various applications of drug design . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, has been the subject of numerous studies . For example, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, is similar to that of purines . This structural similarity has led to investigations of TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The redox transformation of molecules similar to 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has been studied using electrochemical methods and ESR spectroscopy . The goal of this work was to study the possible pathways of the redox transformation of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, depend on the specific compound and its substituents . For example, depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- The compound is used in the synthesis of various derivatives through condensation reactions. For instance, Desenko et al. (1999) demonstrated the selective formation of 7-aryl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones by reacting 3-amino-1,2,4-triazole with substituted methyl cinnamates. The structural elucidation of these products was based on IR, 1H, and 13C NMR measurements and X-ray diffraction (Desenko et al., 1999).

Application in Antiviral Research

- Abdel-Hafez et al. (2002) synthesized derivatives of 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-one and evaluated their anti-HIV-1 and anti-HSV-1 activities. They reported that some compounds showed complete inhibition of HIV-1 viruses and potential activity against HSV-1 (Abdel-Hafez et al., 2002).

Theoretical Studies and Characterization

- Haj et al. (2000) conducted a theoretical study on 4,5-Dihydro-5-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine and 4,7-dihydro-7-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine. They synthesized these compounds and analyzed their crystal structures through X-ray diffraction, supporting their findings with RHF/AM1 calculations (Haj et al., 2000).

Anti-epileptic Activity

- Ding et al. (2019) synthesized novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives based on the marine natural product Essramycin. They evaluated their anti-epileptic activities and observed that some compounds showed significant anti-epileptic activities. The study provided insights into the action mechanism of these compounds (Ding et al., 2019).

Safety And Hazards

Zukünftige Richtungen

The future directions of research on 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, are likely to involve further exploration of their potential applications in drug design . For example, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol . These and other similar compounds could be further investigated for their potential therapeutic applications.

Eigenschaften

IUPAC Name |

6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h3H,1-2H2,(H,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMGVWWVPRRVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)

![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)